N-(3-acetylphenyl)-5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Catalog No.
S3124925
CAS No.
950253-69-7
M.F
C17H15N5O2
M. Wt
321.34
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-acetylphenyl)-5-amino-1-phenyl-1H-1,2,3-triaz...

CAS Number

950253-69-7

Product Name

N-(3-acetylphenyl)-5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide

IUPAC Name

N-(3-acetylphenyl)-5-amino-1-phenyltriazole-4-carboxamide

Molecular Formula

C17H15N5O2

Molecular Weight

321.34

InChI

InChI=1S/C17H15N5O2/c1-11(23)12-6-5-7-13(10-12)19-17(24)15-16(18)22(21-20-15)14-8-3-2-4-9-14/h2-10H,18H2,1H3,(H,19,24)

InChI Key

OUHARCJUKQFJSS-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)N

solubility

not available

Antimicrobial Activities of Sulfonamide Compounds

Specific Scientific Field: Pharmaceutical Chemistry

Summary of the Application: Sulfonamide compounds, such as N-(4-acetylphenyl)-4-methylbenzenesulfonamide and N-(3-acetylphenyl)-4-methylbenzenesulfonamide, have been synthesized and their antibacterial activities against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus have been evaluated .

Methods of Application or Experimental Procedures: The sulfonamide compounds were synthesized with the reaction between tosyl chloride and an excess of amines in the presence of NMP as a solvent at room temperature for 24 hours .

Results or Outcomes: All prepared compounds exhibited significant antibacterial activity against S. aureus, E. coli, and P. aeruginosa. The minimum inhibitory concentration (MIC) for E. coli and P. aeruginosa was determined as 256 μg/mL. MIC against S. aureus was observed to be 256 and 512 μg/mL for the PSASF compound and the other compounds respectively .

Synthesis of Isoindoloquinoline Derivatives

Specific Scientific Field: Organic Chemistry

Summary of the Application: A novel N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide derivative was synthesized with the aim of obtaining different derivatives belonging to the isoindoloquinoline family .

Methods of Application or Experimental Procedures: The compound was synthesized through a Claisen–Smichdt-type condensation reaction .

Results or Outcomes: The novel N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide derivative was successfully synthesized with a yield of 75% .

Use of N-(3-Acetylphenyl)decanamide in Chemical Research

Specific Scientific Field: Chemical Research

Summary of the Application: N-(3-Acetylphenyl)decanamide is a chemical compound used in various chemical research applications .

Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures can vary depending on the research context. The compound is typically used as a reagent in chemical reactions .

Results or Outcomes: The outcomes of the research can vary widely depending on the specific context and objectives of the research .

Synthesis of N-(3-Acetylphenyl)-N-methylacetamide

Summary of the Application: N-(3-Acetylphenyl)-N-methylacetamide is a chemical compound that can be synthesized for various applications in organic chemistry .

Methods of Application or Experimental Procedures: The compound is synthesized through various chemical reactions, with the specific methods and procedures depending on the desired outcome .

Results or Outcomes: The synthesis of N-(3-Acetylphenyl)-N-methylacetamide can lead to various outcomes, including the creation of new chemical compounds or the exploration of new chemical reactions .

Use of N-(3-acetylphenyl)-N’-(3,3-diphenylpropyl)urea in Chemical Synthesis

Specific Scientific Field: Chemical Synthesis

Summary of the Application: N-(3-acetylphenyl)-N’-(3,3-diphenylpropyl)urea is a chemical compound that can be used in various chemical synthesis applications.

Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures can vary depending on the research context. The compound is typically used as a reagent in chemical reactions.

Results or Outcomes: The outcomes of the research can vary widely depending on the specific context and objectives of the research.

N-(3-acetylphenyl)-5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound characterized by a triazole ring system that incorporates both an acetylphenyl and an amino group. This compound features a molecular formula of C18H17N5O2C_{18}H_{17}N_{5}O_{2} and a molecular weight of approximately 335.4 g/mol. Its unique structure allows for various chemical modifications, making it a versatile candidate for research in medicinal chemistry and material science.

  • Antibacterial activity.
  • Antifungal activity.
  • Anti-inflammatory activity.

The mechanism of action for these activities would depend on the specific structure of the triazole-carboxamide and its interactions with biological targets.

  • Aromatic amines can have carcinogenic potential, so handling should be done with caution.
  • The amide group may undergo hydrolysis to release potentially harmful compounds depending on the structure of the attached groups.
, including:

  • Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
  • Reduction: Reduction reactions can modify functional groups, such as converting ketones to alcohols using sodium borohydride.
  • Substitution: Nucleophilic substitution reactions can occur where nucleophiles replace leaving groups in the molecule, often involving halides or alkoxides.

Research indicates that N-(3-acetylphenyl)-5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide exhibits significant biological activities. It has been studied for its potential as:

  • Antimicrobial agent: Showing efficacy against various bacterial strains.
  • Anticancer properties: Investigated for its ability to inhibit tumor cell proliferation.
  • Enzyme inhibition: Potential to act as an inhibitor for specific enzymes involved in disease pathways .

The synthesis of N-(3-acetylphenyl)-5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

  • Formation of the Triazole Ring: This is often achieved through a Huisgen cycloaddition reaction between an azide and an alkyne under copper(I) catalysis.
  • Amidation: The resulting triazole intermediate undergoes amidation with an appropriate amine to yield the final product. This may involve the use of coupling agents to facilitate the reaction .

N-(3-acetylphenyl)-5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide has various applications:

  • Medicinal Chemistry: Used as a lead compound in drug development due to its biological activity.
  • Material Science: Acts as a building block in the synthesis of polymers and coatings.
  • Research Tool: Employed in biological studies to explore enzyme interactions and cellular pathways .

Interaction studies reveal that this compound may bind to specific biological targets, potentially inhibiting enzyme activity or modulating receptor functions. For instance, it may interact with kinases or proteases, influencing cellular processes such as proliferation and apoptosis. These interactions are crucial for understanding its therapeutic potential and mechanisms of action .

Several compounds share structural similarities with N-(3-acetylphenyl)-5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide:

Compound NameStructural FeaturesUnique Properties
N-(3-acetylphenyl)-5-amino-1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxamideChlorine substitution on phenyl ringEnhanced biological activity due to electron-withdrawing effect
N-(3-acetylphenyl)-5-amino-1-(2-bromophenyl)-1H-1,2,3-triazole-4-carboxamideBromine substitution on phenyl ringIncreased lipophilicity may affect bioavailability
N-(3-acetylphenyl)-5-amino-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamideMethyl substitution on phenyl ringVariability in reactivity and biological interactions

Uniqueness: The presence of both acetyl and amino groups in conjunction with the triazole core distinguishes this compound from its analogs. This structural configuration allows for diverse chemical modifications and enhances its potential interactions with biological targets .

XLogP3

2.4

Dates

Last modified: 08-18-2023

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